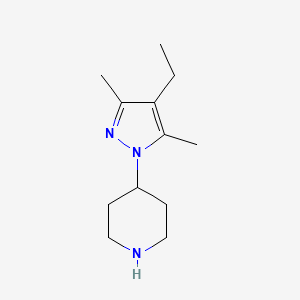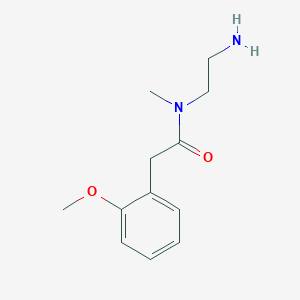![molecular formula C14H15NO4S2 B7587744 3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7587744.png)
3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid, also known as MTEB, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. MTEB is a sulfonamide derivative that has been synthesized using various methods. In
作用机制
3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid exerts its biological effects by inhibiting the activity of enzymes involved in various biological processes. It has been shown to inhibit the activity of dihydropteroate synthase, an enzyme involved in the biosynthesis of folate, which is essential for the growth and survival of bacteria. This compound has also been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression and cell proliferation. This inhibition leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. This compound has also been shown to inhibit the growth of cancer cells, making it a potential candidate for the treatment of cancer. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have high purity and yield. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. It can be difficult to obtain large quantities of this compound, and its stability can be affected by various factors, such as temperature and pH.
未来方向
There are several future directions for the study of 3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid. One potential direction is the development of new antibiotics based on the structure of this compound. Another potential direction is the further study of this compound's potential use in the treatment of cancer and inflammatory diseases. Additionally, further research is needed to understand the long-term effects of this compound on the human body and its potential side effects.
合成方法
3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid can be synthesized using various methods, including the reaction of 3-aminobenzoic acid with 2-bromo-5-methylthiophene followed by reaction with ethyl chloroformate and ammonium sulfamate. Another method involves the reaction of 3-aminobenzoic acid with 5-methylthiophene-2-sulfonyl chloride followed by reaction with ethyl chloroformate and ammonium sulfamate. These methods have been successfully used to synthesize this compound with high yield and purity.
科学研究应用
3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid has been extensively studied for its potential applications in various fields. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
3-[1-(5-methylthiophen-2-yl)ethylsulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-9-6-7-13(20-9)10(2)15-21(18,19)12-5-3-4-11(8-12)14(16)17/h3-8,10,15H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRKDAYULMKQFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[1-(4-Propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587718.png)
![2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587725.png)
![2-[1-(2-Thiophen-3-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587750.png)
![2-[1-[2-(2-Oxoazepan-1-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7587756.png)
![2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587759.png)
![2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587768.png)